molecular formula C23H18N2O3 B11524553 (2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one

(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B11524553
M. Wt: 370.4 g/mol
InChI Key: QVZBSQKIANXBST-LFIBNONCSA-N
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Description

(E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)-2-propen-1-one is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl ketone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)-2-propen-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its mechanism of action and potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a candidate for creating functionalized materials for use in electronics, coatings, and other applications.

Mechanism of Action

The mechanism of action of (E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The nitro group and the chalcone structure play crucial roles in its biological activity, allowing it to interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with well-documented antioxidant and anti-inflammatory properties.

    Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and anticancer activities.

Uniqueness

(E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)-2-propen-1-one stands out due to its unique combination of the dibenzoazepine and nitrophenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other chalcones and related compounds.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C23H18N2O3/c26-23(16-11-17-9-14-20(15-10-17)25(27)28)24-21-7-3-1-5-18(21)12-13-19-6-2-4-8-22(19)24/h1-11,14-16H,12-13H2/b16-11+

InChI Key

QVZBSQKIANXBST-LFIBNONCSA-N

Isomeric SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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